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Compound of Interest

Compound Name: C18:1 Cyclic LPA

Cat. No.: B15570888 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the structure, chemical properties, and biological

activities of C18:1 cyclic lysophosphatidic acid (C18:1 cLPA). It includes detailed experimental

protocols and data presented for clarity and comparative analysis, alongside visualizations of

key signaling pathways.

Core Concepts: Structure and Chemical Properties
C18:1 cyclic lysophosphatidic acid is a naturally occurring bioactive phospholipid, an analog of

the more widely studied lysophosphatidic acid (LPA).[1] Its structure is characterized by a

glycerol backbone, an oleoyl (C18:1) fatty acid at the sn-1 position, and a distinctive cyclic

phosphate group spanning the sn-2 and sn-3 positions.[1] This cyclic phosphate moiety is

crucial for its unique biological activities, which often contrast with those of LPA.[1][2]

The presence of the oleoyl chain, an 18-carbon chain with a single cis double bond, contributes

to the molecule's fluidity and influences its interaction with cellular membranes and protein

targets.

Chemical Structure
Systematic Name: 1-O-(9Z-octadecenyl)-sn-glycero-2,3-cyclic phosphate

Molecular Formula: C21H39O6P
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Caption: Chemical structure of C18:1 cyclic LPA.

Physicochemical Properties
Quantitative data on the physicochemical properties of C18:1 cLPA are summarized in the table

below. Data for the closely related 1-oleoyl-LPA (C18:1 LPA) are included for comparison

where direct data for the cyclic form is unavailable.
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Property C18:1 Cyclic LPA
1-Oleoyl-LPA (for
comparison)

Molecular Weight 421.55 g/mol [1] 436.5 g/mol

CAS Number 799268-69-2[1] 22556-62-3[3]

Appearance White to off-white powder Crystalline solid[4]

Melting Point Data not available Data not available

Solubility

    Chloroform Soluble Soluble at all concentrations[5]

    Chloroform:Methanol:Acetic

Acid (95:5:5)
Data not available Clear solution at 10 mg/mL[3]

    DMSO Data not available
Limited solubility, ~0.05

mg/mL[4][5]

    Ethanol Data not available
Limited solubility, ~0.05

mg/mL[4][5]

    Ethanol:Water (1:1, v/v) Data not available
Completely soluble with

heating/sonication[5]

    PBS (pH 7.2) Data not available
~8.3 mg/mL[4], 0.3 mM (0.14

mg/mL) with 0.1% BSA[5]

Stability

Stable for at least 1 year at

-20°C in powder form.[1] In

tissue culture medium, over

75% remains intact for up to

24 hours.[6]

Aqueous solutions are stable

for 24-48 hours at 4°C.[5]

Freezer storage is

recommended for organic

solutions.[5]

Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of C18:1

cLPA.

Lipid Extraction: Modified Bligh and Dyer Method
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This protocol is suitable for the extraction of cLPA from biological samples such as cell

suspensions or tissue homogenates.[7][8]

Materials:

Chloroform

Methanol

Deionized water

Phosphate-buffered saline (PBS)

Vortex mixer

Centrifuge

Glass tubes

Procedure:

To a 1 mL aqueous sample (e.g., cell suspension in PBS), add 3.75 mL of a 1:2 (v/v)

chloroform:methanol mixture.

Vortex vigorously for 15 minutes at room temperature.

Add 1.25 mL of chloroform and vortex for 1 minute.

Add 1.25 mL of deionized water and vortex for another minute.

Centrifuge the mixture at 1000 x g for 10 minutes to separate the phases.

Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur

pipette.

For quantitative analysis, the upper aqueous phase can be re-extracted with 2 mL of

chloroform to improve recovery.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

http://cyberlipid.gerli.com/techniques-of-analysis/extraction-handling-of-extracts/liquid-samples-bligh-dyer/
https://biochem.wustl.edu/pikel/methods/Bligh-Dyer.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15570888?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Combine the organic phases and evaporate the solvent under a stream of nitrogen or using

a vacuum concentrator.

Resuspend the dried lipid extract in a suitable solvent for downstream analysis.

Thin-Layer Chromatography (TLC) for Purity
Assessment
TLC is a common method to assess the purity of C18:1 cLPA.[9][10][11][12]

Materials:

Silica gel TLC plates (e.g., 20x20 cm)

TLC developing tank

Mobile phase: Chloroform:Methanol:Ammonium Hydroxide (e.g., 65:25:4 v/v/v)

Iodine vapor or other suitable visualization agent

C18:1 cLPA standard

Procedure:

Prepare the TLC tank by adding the mobile phase to a depth of about 1 cm and lining the

tank with filter paper saturated with the mobile phase to ensure a saturated atmosphere.

Allow the tank to equilibrate for at least 30 minutes.

Using a pencil, lightly draw an origin line about 2 cm from the bottom of the TLC plate.

Spot a small amount of the dissolved C18:1 cLPA sample and the standard onto the origin

line.

Place the TLC plate in the developing tank, ensuring the origin line is above the solvent level.

Allow the solvent front to migrate up the plate until it is about 1-2 cm from the top.

Remove the plate from the tank and mark the solvent front with a pencil.
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Allow the plate to air dry completely.

Visualize the spots by placing the plate in a chamber with iodine crystals or by using an

appropriate spray reagent.

Calculate the retention factor (Rf) value for the sample and compare it to the standard.

Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and

specific method for the quantification of C18:1 cLPA in complex biological matrices.[13][14][15]

[16][17]

Instrumentation:

High-performance liquid chromatograph (HPLC)

Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

Tandem mass spectrometer with an electrospray ionization (ESI) source

Mobile Phases:

Mobile Phase A: Water with 0.1% formic acid

Mobile Phase B: Acetonitrile with 0.1% formic acid

Procedure:

Resuspend the extracted lipid sample in a suitable volume of the initial mobile phase

composition.

Inject a defined volume of the sample onto the HPLC system.

Separate the lipids using a gradient elution, for example, starting with a high percentage of

Mobile Phase A and gradually increasing the percentage of Mobile Phase B over a run time

of approximately 8-10 minutes.

The mass spectrometer should be operated in negative ion mode.
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Monitor for the specific precursor-to-product ion transition for C18:1 cLPA.

Quantify the amount of C18:1 cLPA by comparing the peak area to a standard curve

generated with known concentrations of a C18:1 cLPA standard.

Biological Activity and Signaling Pathways
C18:1 cLPA exerts a wide range of biological effects, many of which are distinct from or even

opposite to those of C18:1 LPA.[1] These activities are mediated through its interaction with

specific cellular targets, including LPA receptors and the enzyme autotaxin.

Interaction with LPA Receptors
C18:1 cLPA can act as a ligand for several G protein-coupled LPA receptors (LPARs),

specifically LPA1-5.[6] However, it generally displays a lower affinity or potency at these

receptors compared to LPA.[6] The differential signaling outcomes of cLPA versus LPA are

thought to arise from biased agonism or the recruitment of different downstream signaling

partners.

Receptor G-protein Coupling Downstream Effectors

LPA1 Gi/o, Gq/11, G12/13 PLC, PI3K, RhoA, Rac[18][19]

LPA2 Gi/o, Gq/11, G12/13 PLC, PI3K, Rac

LPA3 Gi/o, Gq/11, G12/13 PLC

LPA4 Gs, Gq/11, G12/13
Adenylyl Cyclase (cAMP↑),

RhoA[20]

LPA5 Gs, Gq/11, G12/13
Adenylyl Cyclase (cAMP↑),

PLC

Inhibition of Autotaxin
A key biological activity of C18:1 cLPA is its ability to inhibit autotaxin (ATX), the primary

enzyme responsible for the production of LPA from lysophosphatidylcholine (LPC). By inhibiting

ATX, C18:1 cLPA can effectively reduce the levels of pro-proliferative and pro-migratory LPA in
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the extracellular environment. This inhibitory action is a major contributor to the anti-cancer and

anti-metastatic properties of cLPA.

Key Signaling Pathways
The signaling pathways activated by C18:1 cLPA are complex and cell-type dependent. Two of

the most well-characterized pathways are the regulation of the RhoA and cAMP signaling

cascades.

In contrast to LPA, which is a potent activator of the small GTPase RhoA, C18:1 cLPA has

been shown to inhibit RhoA activation.[6] RhoA is a critical regulator of the actin cytoskeleton,

and its activation is essential for cell migration and invasion. By inhibiting RhoA, C18:1 cLPA

can suppress cancer cell motility and metastasis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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